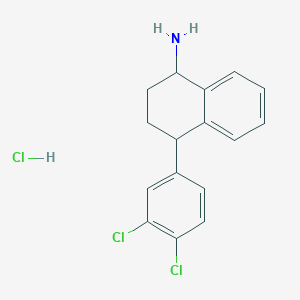

trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine, hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dasotraline hydrochloride is a serotonin, norepinephrine, and dopamine reuptake inhibitor (SNDRI) that was under investigation for the treatment of attention-deficit hyperactivity disorder (ADHD) and binge eating disorder (BED) . It is a stereoisomer of desmethylsertraline, an active metabolite of the selective serotonin reuptake inhibitor (SSRI) antidepressant sertraline .

準備方法

The synthesis of dasotraline hydrochloride involves several steps. One known method starts with the preparation of chiral (S)-tetralone from racemic tetralone through chromatographic separation of sulfinyl imine diastereomers . The (S)-tetralone is then converted to a diastereomeric mixture of N-formyl amines, which are separated by chromatography to give the desired (1R,4S)-trans-diastereomer. This diastereomer is then hydrolyzed to afford dasotraline, which is converted to its hydrochloride salt .

化学反応の分析

Dasotraline hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Amine oxidation to form oxime M41, followed by sulfation or glucuronidation.

N-hydroxylation: Followed by glucuronidation to form M35.

Oxidative deamination: To form (S)-tetralone.

Mono-oxidation: Of (S)-tetralone followed by glucuronidation to form M31A and M32.

Acetylation: To form (1R,4S)-acetamide M102.

Common reagents and conditions used in these reactions include oxidizing agents, glucuronidation agents, and acetylation agents. The major products formed from these reactions are various metabolites, including oxime M41, sulfate M42, glucuronide M43, and (S)-tetralone .

科学的研究の応用

Dasotraline hydrochloride has been investigated for several scientific research applications:

Medicine: It has been studied for the treatment of ADHD and BED Clinical trials have shown that dasotraline can significantly reduce the number of binge-eating days per week and improve ADHD symptoms

Pharmacokinetics: Research has focused on its slow absorption and long elimination half-life, which allows for once-daily dosing.

Neurotransmitter Studies: As a potent inhibitor of serotonin, norepinephrine, and dopamine reuptake, dasotraline has been used to study the effects of these neurotransmitters on various psychological and physiological conditions.

作用機序

Dasotraline hydrochloride exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine . These neurotransmitters are associated with mood regulation, attention, and reward pathways. By inhibiting their reuptake, dasotraline increases the levels of these neurotransmitters in the synaptic cleft, enhancing their effects on the postsynaptic receptors .

類似化合物との比較

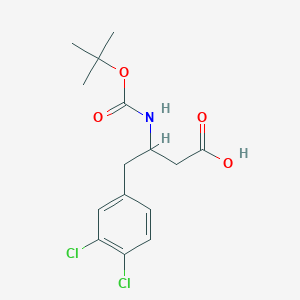

Dasotraline hydrochloride is unique due to its balanced inhibition of serotonin, norepinephrine, and dopamine reuptake . Similar compounds include:

Centanafadine: Another triple reuptake inhibitor with a similar mechanism of action.

Indatraline: A non-selective monoamine reuptake inhibitor.

Lometraline: A dopamine reuptake inhibitor.

Tametraline: A norepinephrine and dopamine reuptake inhibitor.

Compared to these compounds, dasotraline’s balanced inhibition of all three neurotransmitters makes it a unique candidate for treating disorders involving multiple neurotransmitter systems .

特性

IUPAC Name |

4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXHIERZIRLOLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Propyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12279047.png)

![N-[(Phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide](/img/structure/B12279050.png)

![1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B12279065.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12279066.png)

![tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate](/img/structure/B12279071.png)

![2-Benzyl-5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12279076.png)

![7,7-Difluoro-2-azaspiro[3.5]nonane](/img/structure/B12279091.png)